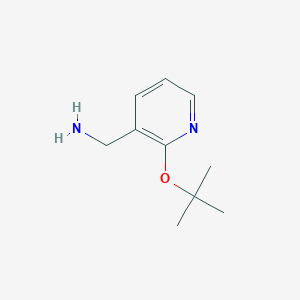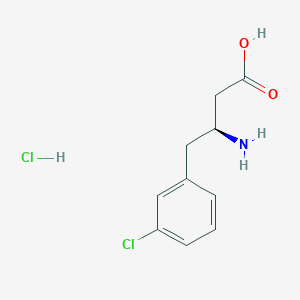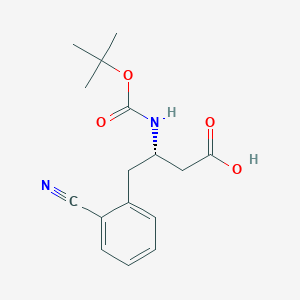
2-Chloro-4-(pyrrolidin-1-yl)benzoic acid
Übersicht
Beschreibung
2-Chloro-4-(pyrrolidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C11H12ClNO2 and its molecular weight is 225.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrogen-bonded Co-crystal Structure
- Application : The co-crystal structure of benzoic acid and zwitterionic l-proline highlights the use of 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid in the study of non-centrosymmetric co-crystallization. It's particularly noted for its role in forming a hydrogen-bonded network in crystal structures (Chesna et al., 2017).
Solid-State Versatility in Molecular Salts/Cocrystals
- Application : this compound is used in the creation of molecular salts and cocrystals, demonstrating its significance in crystal engineering. This is particularly important in the context of investigating halogen bonds in the presence of hydrogen bonds, showcasing its utility in understanding and manipulating molecular structures (Oruganti et al., 2017).
Fluorescent Zn(II) Sensors
- Application : In biological imaging, this compound derivatives (ZP9 and ZP10) are used as part of fluorescent sensors for Zn(II). These compounds exhibit significant fluorescence upon binding with zinc ions, making them valuable in confocal microscopy studies for cellular imaging (Nolan et al., 2006).
Luminescence and Magnetism in Coordination Complexes
- Application : The coordination polymers derived from this compound show significant applications in studying luminescence and magnetic properties. These properties are crucial in material science for the development of new materials with specific optical and magnetic characteristics (Hou et al., 2013).
Polymorphic Phases of Supramolecular Liquid Crystal Complexes
- Application : This compound is utilized in the synthesis of supramolecular complexes, highlighting its role in the creation of polymorphic compounds with various mesophases. Such applications are significant in the field of liquid crystal technology and materials science (Alamro et al., 2021).
Thermo- and Solvatochromic Metal-Organic Frameworks
- Application : this compound is instrumental in forming metal-organic frameworks that exhibit chromotropic properties. This application is particularly relevant in the development of responsive materials that change color based on environmental conditions (Mehlana et al., 2012).
Wirkmechanismus
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound might interact with its targets through a process involving oxidative addition and transmetalation . In this process, a metal catalyst, such as palladium, undergoes oxidative addition with electrophilic organic groups, forming a new metal-carbon bond. Then, transmetalation occurs with nucleophilic organic groups, which are transferred from boron to the metal .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling reactions , it might be involved in pathways related to carbon-carbon bond formation.
Result of Action
In the context of suzuki–miyaura coupling reactions, the compound might contribute to the formation of new carbon-carbon bonds , which could have various effects depending on the specific context and targets.
Action Environment
It’s known that the success of suzuki–miyaura coupling reactions, in which the compound might be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action might be influenced by factors such as temperature, pH, and the presence of other functional groups.
Biochemische Analyse
Biochemical Properties
2-Chloro-4-(pyrrolidin-1-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with Caspase 8 and BAX, increasing their activity . These interactions are crucial for understanding the compound’s potential therapeutic applications, especially in cancer research.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause cell cycle arrest at the G1/S phase in MCF7 cells . This indicates its potential as an anticancer agent by inhibiting cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with Caspase 8 and BAX suggests that it may induce apoptosis in cancer cells . This mechanism is vital for its potential use in cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a reliable compound for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, while at higher doses, it may cause toxic or adverse effects. Understanding the dosage threshold is essential for its safe and effective use in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. These factors determine its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization is vital for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-chloro-4-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZLYZCZDQIOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377012 | |
| Record name | 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192513-60-3 | |
| Record name | 2-Chloro-4-(1-pyrrolidinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192513-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















